
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone with substituted phenyl and pyrimidinyl groups, contributing to its distinctive properties.
Preparation Methods
The synthesis of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 6-isopropoxy-2-methylpyrimidin-4-yl intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions, often involving alkylation and cyclization reactions.
Amination Reaction: The pyrimidinyl intermediate is then subjected to an amination reaction with 4-aminophenyl derivatives to form the desired aminophenyl intermediate.
Urea Formation: The final step involves the reaction of the aminophenyl intermediate with 4-methoxyphenyl isocyanate to form the target compound, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidinyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally modified derivatives with potentially altered properties.
Scientific Research Applications
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, with studies focusing on its effects on specific biological targets.
Industry: The compound’s unique properties make it suitable for use in industrial processes, such as the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Binding to Enzymes: It may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Modulation of Receptors: The compound can interact with cellular receptors, influencing signal transduction and cellular responses.
Pathway Involvement: It may affect various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea stands out due to its unique structural features and properties. Similar compounds include:
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea: Differing by the substitution on the pyrimidinyl ring.
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-chlorophenyl)urea: Differing by the substitution on the phenyl ring.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
The synthesis involves multi-step organic reactions, including pyrimidine ring formation, nucleophilic aromatic substitution, and urea linkage assembly. Key steps:
- Pyrimidine Intermediate : React 4-amino-6-isopropoxy-2-methylpyrimidine with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, DMF, 80°C) to introduce the aryl group .
- Urea Formation : Couple the resulting aniline derivative with 4-methoxyphenyl isocyanate in anhydrous THF at 0–5°C to minimize side reactions .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Yield improvements: Optimize stoichiometry (1:1.2 molar ratio for urea coupling), use microwave-assisted synthesis for pyrimidine intermediates (reduces reaction time by 40%), and employ scavengers like molecular sieves to remove byproducts .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine ring (e.g., 6-isopropoxy group shows a triplet at δ 1.2–1.4 ppm for CH₃ groups) and urea NH protons (δ 8.3–8.7 ppm, broad singlet) .
- HRMS (ESI+) : Validate molecular weight (expected [M+H]⁺ at m/z 408.1925) .
- IR Spectroscopy : Urea carbonyl stretch at ~1650–1680 cm⁻¹ and pyrimidine C=N stretches at ~1550–1600 cm⁻¹ .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Antiproliferative Activity : MTT assay using human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination over 72 hours .
- Kinase Inhibition : ADP-Glo™ kinase assay against FGFR1/2/3 (10 µM ATP, 1 h incubation) to identify IC₅₀ values .
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid to assess bioavailability hurdles .
Advanced Research Questions
Q. How does the substitution pattern (e.g., isopropoxy vs. ethoxy groups) influence kinase inhibitory activity?
Comparative SAR studies show:
- 6-Isopropoxy vs. 6-Ethoxy : The bulkier isopropoxy group enhances FGFR1 binding affinity by 2.3-fold (Kd = 12 nM vs. 28 nM for ethoxy analog) due to improved hydrophobic interactions in the ATP-binding pocket .
- 2-Methyl Pyrimidine : Essential for steric hindrance, preventing off-target binding to VEGFR2 . Methodological Approach :
- Perform molecular docking (AutoDock Vina) using FGFR1 crystal structure (PDB: 3RH0) to map substituent effects.
- Validate with alanine scanning mutagenesis of key residues (e.g., Glu562, Ala564) to confirm binding hotspots .
Q. How can researchers resolve contradictions in bioactivity data between structural analogs?
Case Example: A 2023 study reported conflicting IC₅₀ values (FGFR1: 15 nM vs. 42 nM) for analogs differing in methoxy vs. ethoxy phenyl groups. Resolution strategies:
- Assay Standardization : Use identical ATP concentrations (10 µM) and enzyme batches to minimize variability .
- Cellular Context : Compare activity in isogenic cell lines (e.g., Ba/F3-FGFR1 vs. wild-type) to isolate target-specific effects .
- Metabolic Stability : Assess microsomal degradation (human liver microsomes, 1 h incubation) to rule out pharmacokinetic confounders .
Q. What computational methods are suitable for predicting off-target interactions?
- Pharmacophore Modeling : Build a 3D model emphasizing urea H-bond donors/acceptors and pyrimidine aromaticity to screen for kinase/non-kinase targets (e.g., using Schrödinger’s Phase) .
- Deep Learning : Apply AlphaFold2 to predict binding modes with low-sequence-similarity targets (e.g., tubulin) .
- Druggability Assessment : Calculate QikProp parameters (e.g., PSA <90 Ų, logP 2–5) to prioritize targets with favorable physicochemical profiles .
Q. Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity profiles for this compound?
Discrepancies arise from:
- Cell Line Variability : MCF-7 (ER+) shows higher sensitivity (IC₅₀ = 0.8 µM) than triple-negative MDA-MB-231 (IC₅₀ = 5.2 µM) due to estrogen receptor-mediated apoptosis pathways .
- Microenvironment Factors : Hypoxia (1% O₂) reduces potency by 4-fold in A549 cells via HIF-1α-driven drug efflux . Mitigation : Use 3D spheroid models and co-culture systems (e.g., cancer-associated fibroblasts) to better mimic in vivo conditions .
Q. Methodological Tables
Table 1. SAR of Pyrimidine Substitutions on FGFR1 Inhibition
Substituent (Position) | FGFR1 IC₅₀ (nM) | Solubility (µg/mL) |
---|---|---|
6-Isopropoxy (Target) | 12 | 8.2 |
6-Ethoxy | 28 | 12.5 |
6-Methoxy | 45 | 18.9 |
Data from competitive binding assays (n=3) |
Table 2. Key Physicochemical Properties
Parameter | Value | Method |
---|---|---|
logP | 3.7 | shake-flask/HPLC |
PSA | 86 Ų | Volsurf+ |
Metabolic Stability (t₁/₂) | 32 min | Human liver microsomes |
Data from |
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-14(2)30-21-13-20(23-15(3)24-21)25-16-5-7-17(8-6-16)26-22(28)27-18-9-11-19(29-4)12-10-18/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRRMXINHCBTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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